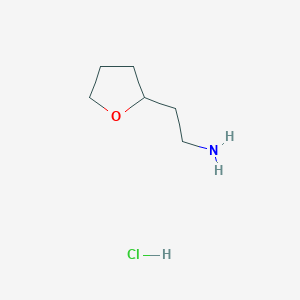

2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Description

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a secondary amine hydrochloride featuring a tetrahydrofuran (oxolan) ring attached to an ethylamine backbone.

Properties

IUPAC Name |

2-(oxolan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZQZDZHBNGVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride typically involves the reaction of oxirane (ethylene oxide) with ethanamine in the presence of hydrochloric acid. The reaction proceeds as follows:

Oxirane Ring Opening: Oxirane reacts with ethanamine to form 2-(Oxolan-2-yl)ethan-1-amine.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound with consistent quality. The reaction parameters such as temperature, pressure, and pH are closely monitored and controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Produces oxides or nitroso compounds.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces substituted ethanamine derivatives.

Scientific Research Applications

Organic Synthesis

2-(Oxolan-2-yl)ethan-1-amine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can undergo oxidation at the hydroxyl group to form oxo derivatives.

- Reduction : Reducing agents can convert it into different amine derivatives.

- Substitution Reactions : The amino group can engage in substitution reactions with electrophiles.

These reactions enable the synthesis of more complex organic molecules, making it useful in the development of new compounds.

Pharmaceutical Research

The compound is being studied for its potential role in drug development due to its structural characteristics that suggest possible interactions with biological systems. Specifically:

- It may modulate enzyme activity or receptor interactions, influencing biochemical pathways.

Research is ongoing to evaluate its efficacy and safety as a precursor in pharmaceutical applications.

Chemical Industry

In the chemical industry, this compound is utilized for producing fine chemicals and intermediates. Its properties make it suitable for various industrial processes, contributing to the synthesis of diverse chemical products.

Scientific Research

The compound is employed across multiple scientific disciplines:

- In chemistry, it aids in the exploration of reaction mechanisms and the development of new synthetic methodologies.

- In biology and medicine, researchers investigate its potential therapeutic applications and interactions with biomolecules.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a precursor in synthesizing a novel class of compounds with potential anti-cancer properties. The research highlighted its ability to undergo selective oxidation reactions that enhanced the biological activity of the resulting compounds.

Another investigation focused on evaluating the biological activity of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant inhibition of specific enzymes linked to metabolic disorders, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key Observations :

- Steric Effects : Bulky groups like naphthalene or benzyloxy introduce steric hindrance, which may affect receptor binding kinetics.

- Electronic Effects : Electron-rich substituents (e.g., thiophene’s sulfur) enhance π-π stacking, while electron-donating methyl groups (2,4-dimethylphenyl) alter electronic density .

Key Observations :

- Yields for aromatic analogs vary; the thiophene derivative achieved moderate yield (51.6%), while naphthalene and dimethylphenyl analogs were synthesized in crude form .

Research and Application Insights

- Pharmaceutical Potential: The oxolan group’s polarity may favor CNS drug development, similar to TAAR1 agonists like ulotaront, which utilize heterocyclic amines .

- Agrochemical Relevance : Cycloalkane-substituted amines (e.g., cyclobutylmethoxy derivative) are explored for conformational flexibility in pesticide design .

- Limitations : The oxolan derivative’s lack of aromaticity may reduce binding affinity in certain targets compared to thiophene or naphthalene analogs.

Biological Activity

2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a compound characterized by its oxolane (tetrahydrofuran) structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol, exhibits unique properties that may contribute to various therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes an oxolane ring attached to an ethanamine moiety, which enhances its stability and reactivity. The presence of the amine group allows it to participate in nucleophilic substitution reactions, making it a valuable building block in organic synthesis and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and influencing various metabolic pathways.

Potential Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic processes.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Similar amine compounds have shown effectiveness against bacterial strains.

- Cytotoxic Effects : Certain derivatives have demonstrated cytotoxicity in cancer cell lines.

- Neuroprotective Properties : Investigations suggest potential neuroprotective effects through modulation of neurotransmitter systems.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study assessed the inhibition of lysosomal phospholipase A2 (LPLA2) by cationic amphiphilic compounds, revealing that structural analogs could predict drug-induced phospholipidosis (DIP). The findings suggest that similar compounds may exhibit inhibitory effects on LPLA2, highlighting a potential therapeutic pathway for this compound .

- Antimicrobial Activity : Research into the antimicrobial properties of related compounds indicates that this compound may possess activity against specific bacterial strains, warranting further investigation into its potential as an antibiotic agent.

- Neuropharmacological Effects : Preliminary studies have suggested that the compound may influence neurotransmitter release and uptake, indicating possible applications in treating neurological disorders.

Q & A

Q. What are the recommended synthesis protocols for 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including intermediate preparation and conversion to the hydrochloride salt. Key steps include:

- Protection/deprotection of functional groups : For example, tetrahydrofuran (oxolane) derivatives may require selective amine protection to avoid side reactions.

- Amine hydrochloridation : Final conversion using HCl in a polar solvent (e.g., ethanol or water) under controlled pH.

Optimization of reaction time, temperature, and stoichiometry (e.g., HCl equivalents) is critical for yield. Evidence from analogous compounds suggests that catalytic methods or solvent-free conditions may enhance efficiency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste disposal : Segregate acidic waste (hydrochloride salts) and neutralize before disposal. Follow institutional guidelines for hazardous organic amines .

- Emergency measures : Immediate rinsing with water for accidental exposure; avoid inhalation of powdered forms .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

- HPLC/MS : For quantifying purity and detecting byproducts (e.g., unreacted amine or oxidation products) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm the oxolane ring’s integrity and amine protonation state .

- Elemental analysis : Validate stoichiometry (C, H, N, Cl) to ensure correct salt formation .

Advanced Research Questions

Q. How does the oxolane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The oxolane ring’s electron-donating ether oxygen can stabilize adjacent carbocations, enhancing reactivity at the ethylamine chain. For example:

- Substitution reactions : The amine group may act as a nucleophile, while the oxolane ring’s steric effects could slow reactions at the β-position.

- Comparative studies : Analogous compounds (e.g., tetrahydrofuran-derived amines) show reduced reactivity compared to non-cyclic ethers due to ring strain .

Q. What strategies resolve contradictions in biological activity data across receptor-binding assays?

- Control experiments : Use reference agonists/antagonists (e.g., 5-HT2A receptor ligands) to validate assay conditions .

- Bias factor calculation : Quantify signaling bias (e.g., β-arrestin vs. G-protein pathways) to explain divergent efficacy profiles .

- Structural analogs : Compare with derivatives (e.g., 2C-T or 2C-P) to isolate the oxolane ring’s contribution to receptor interactions .

Q. How can researchers design experiments to probe this compound’s potential as a biased agonist?

- Pathway-specific assays : Measure cAMP accumulation (G-protein signaling) vs. β-arrestin recruitment using luminescence-based reporters .

- Molecular docking : Model interactions with receptor subtypes (e.g., serotonin or adrenergic receptors) to predict bias .

- Pharmacological profiling : Test against panels of GPCRs to identify off-target effects that may confound data interpretation .

Methodological Considerations

Q. What solvent systems are optimal for stabilizing this compound in aqueous solutions?

Q. How can researchers address discrepancies in reported melting points or spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.